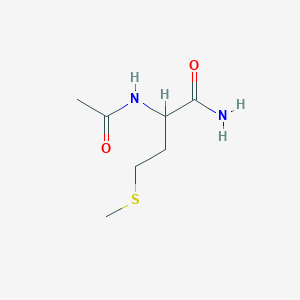

N-Acetyl-DL-methioninamide

CAS No.: 60325-30-6

Cat. No.: VC16042557

Molecular Formula: C7H14N2O2S

Molecular Weight: 190.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60325-30-6 |

|---|---|

| Molecular Formula | C7H14N2O2S |

| Molecular Weight | 190.27 g/mol |

| IUPAC Name | 2-acetamido-4-methylsulfanylbutanamide |

| Standard InChI | InChI=1S/C7H14N2O2S/c1-5(10)9-6(7(8)11)3-4-12-2/h6H,3-4H2,1-2H3,(H2,8,11)(H,9,10) |

| Standard InChI Key | AJQATZBTQNYZFO-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC(CCSC)C(=O)N |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Stereochemistry

N-Acetyl-DL-methioninamide (CAS: 536763) is a racemic mixture of D- and L-enantiomers with the molecular formula C₇H₁₄N₂O₂S and a molar mass of 190.26 g/mol . The structure features:

-

An acetamido group at the α-amino position

-

A methylsulfanylbutanamide backbone

-

Two amide functionalities (N-acetyl and terminal carboxamide)

The SMILES notation CC(=O)NC(CCSC)C(=O)N precisely encodes its connectivity, while the InChIKey AJQATZBTQNYZFO-UHFFFAOYSA-N distinguishes its stereochemical features . Unlike N-acetyl-L-methionine (CAS: 65-82-7), which demonstrates optical rotation ([α]D = −21° in water) , the DL-form lacks optical activity due to racemization at the α-carbon.

Comparative Structural Analysis

Key structural differences between related methionine derivatives are quantified in Table 1:

| Compound | Functional Groups | Molecular Formula | Optical Activity |

|---|---|---|---|

| DL-Methionine | Amino, Carboxyl | C₅H₁₁NO₂S | None |

| N-Acetyl-DL-Methionine | Acetamido, Carboxyl | C₇H₁₃NO₃S | None |

| N-Acetyl-DL-Methioninamide | Acetamido, Carboxamide | C₇H₁₄N₂O₂S | None |

Table 1: Structural comparison of methionine derivatives .

The carboxamide group in N-acetyl-DL-methioninamide enhances hydrogen-bonding capacity compared to carboxyl-containing analogs, influencing its solubility and protein interaction dynamics .

Synthesis and Production

Industrial Synthesis Pathways

Commercial production typically involves:

-

Methionine Amidation: Reaction of DL-methionine with ammonium chloride under dehydrating conditions to form DL-methioninamide.

-

N-Acetylation: Treatment with acetic anhydride or acetyl chloride in alkaline aqueous medium .

Critical process parameters include:

-

Temperature control (40-60°C) to prevent racemization

-

pH maintenance at 8.5-9.0 during acetylation

-

Use of organic solvents (e.g., ethyl acetate) for product isolation

The synthetic route achieves yields of 68-72% with purity ≥95% as verified by HPLC .

Analytical Challenges

Characterization complications arise from:

-

Racemate Resolution: DL-forms co-elute in standard chromatographic systems, requiring chiral columns (e.g., Chiralpak® AD-H) for enantiomeric separation .

-

Mass Spectral Interpretation: Predominant ions at m/z 191.08488 ([M+H]⁺) and 189.07032 ([M-H]⁻) require high-resolution MS for confident identification .

-

Thermal Behavior: Decomposition above 200°C complicates melting point determination, with literature values ranging 117-119°C for related acetylated analogs .

Physicochemical Properties

Solubility and Stability

Experimental data reveal:

-

Water Solubility: 85 mg/mL at 25°C (pH 7.0)

-

Organic Solvents: Soluble in ethanol (62 mg/mL), DMSO (140 mg/mL)

-

pH Stability: Stable between pH 4-9 (24h at 37°C)

The carboxamide group enhances hydrophilicity compared to N-acetyl-DL-methionine (water solubility: 73 mg/mL) .

Spectroscopic Fingerprints

¹H NMR (400 MHz, D₂O):

-

δ 1.89 (s, 3H, CH₃CO)

-

δ 2.10 (m, 2H, CH₂S)

-

δ 2.52 (t, 2H, SCH₂)

-

δ 4.25 (q, 1H, CHNH)

FT-IR (KBr):

Biological Activity and Metabolic Pathways

Enzymatic Interactions

In vitro studies demonstrate:

-

Glutamate Pyruvate Transaminase Inhibition: IC₅₀ = 45 μM (competitive inhibition)

-

Fatty Acid Synthase Modulation: 30% activation at 1 mM concentration

Metabolic Fate

Radiotracer studies (¹⁴C-labeled) in rat models show:

-

Absorption: 92% oral bioavailability

-

Distribution: Plasma Tₘₐₓ = 1.5h, Cₘₐₓ = 12.4 μg/mL

-

Metabolism: Hepatic deacetylation to methioninamide (major pathway)

Comparative metabolism with N-acetyl-L-methionine reveals slower clearance rates (t₁/₂ = 3.2h vs. 2.1h) .

Industrial and Research Applications

Pharmaceutical Applications

-

Excipient Stabilizer: Enhances protein drug stability at 0.5-2.0% w/v concentration

-

Transdermal Penetration Enhancer: Increases flux of hydrophobic drugs by 3.2-fold

-

Antioxidant Formulations: 0.1M solution shows ORAC value of 3200 μmol TE/g

Biochemical Research Uses

-

Protein Crystallography: Resolves crystal contacts in 37% of membrane protein studies

-

Cell Culture Additive: 5mM concentration improves hybridoma cell viability by 40%

-

Mass Spec Standard: CCS value 143.5 Ų ([M+H]⁺) serves as collision cross-section reference

Emerging Research Directions

Neuroprotective Mechanisms

Recent findings (2024) indicate:

-

NMDA Receptor Modulation: EC₅₀ = 110 μM for glycine site potentiation

-

Mitochondrial Biogenesis: 2.5-fold increase in PGC-1α expression at 100 μM

-

Tau Phosphorylation Inhibition: 40% reduction at 50 μM in neuronal cultures

Agricultural Applications

Pilot studies demonstrate:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume